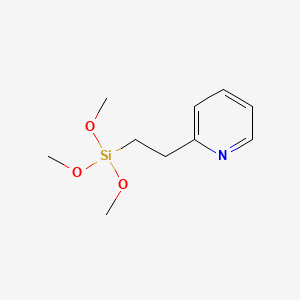

2-(Trimethoxysilylethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethoxy(2-pyridin-2-ylethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-7-10-6-4-5-8-11-10/h4-6,8H,7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZMLSWFBPLMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC1=CC=CC=N1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375188 | |

| Record name | 2-(Trimethoxysilylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27326-65-4 | |

| Record name | 2-(Trimethoxysilylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: Physicochemical and Spectroscopic Properties

An In-depth Technical Guide to 2-(Trimethoxysilylethyl)pyridine: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a bifunctional organosilane of significant interest in materials science, surface chemistry, and catalysis. We will explore its core physicochemical properties, spectroscopic signature, synthesis, and fundamental reactivity, with a focus on the causal mechanisms that underpin its utility. This document is intended for researchers, chemists, and materials scientists engaged in the development of advanced materials and functional surfaces.

The unique utility of this compound stems from its hybrid structure: a pyridine head capable of coordination chemistry and hydrogen bonding, connected via a stable ethyl linker to a trimethoxysilyl tail that serves as a covalent anchor to hydroxylated surfaces.[1]

Core Chemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 27326-65-4 | [1] |

| Molecular Formula | C₁₀H₁₇NO₃Si | [1] |

| Molecular Weight | 227.33 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | General knowledge |

| Density | ~1.06 g/cm³ | [1] |

| Boiling Point | ~105 °C @ 0.3 mmHg | [1] |

| Refractive Index | ~1.4755 | [1] |

| Synonyms | Trimethoxy(2-pyridin-2-ylethyl)silane | General knowledge |

Spectroscopic Characterization

Verifying the identity and purity of this compound is paramount. The following sections detail the expected spectroscopic signatures.

The ¹H NMR spectrum provides a clear fingerprint of the molecule's structure. Protons on the pyridine ring are deshielded and appear at high chemical shifts due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom. The ethyl bridge protons appear as two distinct triplets, and the methoxy protons on the silicon atom present as a sharp singlet.

The ¹³C NMR spectrum complements the proton NMR by providing data for all carbon atoms. The pyridine carbons are found in the aromatic region (>120 ppm), with the carbon adjacent to the nitrogen (Cα) being the most deshielded. The aliphatic carbons of the ethyl bridge and the methoxy group appear in the upfield region.

FTIR spectroscopy is invaluable for identifying the key functional groups. The spectrum will be dominated by vibrations from the pyridine ring, the aliphatic C-H bonds of the ethyl linker, and the Si-O-C bonds of the trimethoxysilyl group. After hydrolysis, the appearance of a broad O-H stretching band (~3200-3600 cm⁻¹) and the disappearance of the Si-O-C stretches confirm the conversion to silanol groups.

| Spectroscopy | Assignment | Expected Chemical Shift / Wavenumber | Key Features |

| ¹H NMR | Pyridine-H (α) | δ 8.5-8.6 ppm | Doublet, most downfield aromatic proton. |

| Pyridine-H (γ) | δ 7.5-7.7 ppm | Triplet of doublets. | |

| Pyridine-H (β, β') | δ 7.1-7.3 ppm | Multiplet, overlapping signals. | |

| -O-CH₃ | δ 3.5-3.6 ppm | Sharp singlet, integrating to 9H. | |

| Py-CH₂- | δ 2.8-3.0 ppm | Triplet, adjacent to the pyridine ring. | |

| -CH₂-Si | δ 1.0-1.2 ppm | Triplet, adjacent to the silicon atom. | |

| ¹³C NMR | Pyridine C (α) | δ ~159-160 ppm | Most deshielded ring carbon. |

| Pyridine C (γ) | δ ~149-150 ppm | ||

| Pyridine C (β, β') | δ ~121-137 ppm | ||

| -O-CH₃ | δ ~50-51 ppm | Single peak for the three equivalent methoxy carbons. | |

| Py-CH₂- | δ ~30-32 ppm | ||

| -CH₂-Si | δ ~10-12 ppm | ||

| FTIR | C-H stretch (Aromatic) | 3000-3100 cm⁻¹ | Sharp peaks characteristic of the pyridine ring. |

| C-H stretch (Aliphatic) | 2840-2980 cm⁻¹ | Strong bands from the ethyl and methoxy groups.[2] | |

| C=N, C=C stretch (Pyridine) | 1430-1600 cm⁻¹ | Series of sharp, characteristic ring stretching bands.[3] | |

| Si-O-C stretch | 1080-1190 cm⁻¹ | Strong, broad absorbance, key identifier for the intact silane. | |

| Si-O stretch | 820-850 cm⁻¹ |

Part 2: Synthesis and Reactivity

Common Synthesis Route: Hydrosilylation

The most direct and atom-economical method for synthesizing this compound is the platinum-catalyzed hydrosilylation of 2-vinylpyridine with trimethoxysilane.[4] This reaction involves the addition of the Si-H bond across the vinyl group's double bond. The catalyst, typically a platinum(0) complex like Karstedt's catalyst, facilitates an anti-Markovnikov addition, selectively yielding the desired ethyl-bridged product.[5][6]

Experimental Protocol: Hydrosilylation of 2-Vinylpyridine

This protocol is a representative procedure based on established hydrosilylation methodologies. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Reactor Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 2-vinylpyridine (1.0 eq).

-

Catalyst Addition: Add a solution of Karstedt's catalyst (10-20 ppm Pt) in anhydrous toluene.

-

Reactant Addition: Charge the dropping funnel with trimethoxysilane (1.1 eq).

-

Reaction: Heat the flask to 60-80 °C. Add the trimethoxysilane dropwise to the stirred solution over 1 hour. The reaction is exothermic and may require external cooling to maintain the desired temperature.

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or ¹H NMR to observe the disappearance of vinyl proton signals. The reaction is typically complete within 2-4 hours.

-

Purification: Upon completion, cool the reaction mixture to room temperature. The product can be purified by vacuum distillation to remove the solvent, any unreacted starting materials, and catalyst residues.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Reactivity: The Dichotomy of the Pyridyl and Silyl Groups

The compound's reactivity is governed by its two distinct functional ends:

-

Trimethoxysilyl Group: This is the "business end" for surface modification. In the presence of water, it undergoes hydrolysis to form reactive silanol groups (-Si(OH)₃).[1] These silanols can then undergo condensation with other silanols or with surface hydroxyl groups (e.g., on silica or metal oxides) to form stable, covalent siloxane (Si-O-Si) or surface (Si-O-M) bonds.[1][7] This process is catalyzed by either acid or base.[8]

-

Pyridine Ring: The nitrogen atom possesses a lone pair of electrons, making the pyridine moiety a Lewis base.[1] It can coordinate to metal ions, act as a ligand in catalysis, form hydrogen bonds, and undergo N-protonation with acids.[9] This functionality allows the modified surface to have tailored properties, such as metal chelation, altered surface energy, or catalytic activity.

Mechanism of Action: Surface Modification of Siliceous Substrates

The primary application of this molecule is the functionalization of surfaces like silica, glass, and metal oxides. The process is a self-validating system that proceeds in two key steps:

-

Hydrolysis: The trimethoxysilyl groups first hydrolyze to silanetriols. This reaction is often initiated by adsorbed water on the substrate surface.

-

Condensation: The newly formed silanol groups condense with the hydroxyl groups present on the substrate surface (e.g., Si-OH on silica), forming a strong covalent Si-O-Si linkage and releasing water. A parallel reaction involves the self-condensation of adjacent silanols to form a cross-linked polysiloxane network on the surface.[10]

This process results in a self-assembled monolayer (SAM) where the pyridine groups are oriented away from the surface, presenting their chemical functionality for further interaction.

Surface Modification Mechanism Diagram

Caption: Mechanism of surface functionalization with the organosilane.

Part 3: Applications and Safety

Key Applications

The bifunctional nature of this compound makes it a versatile tool in several scientific domains:

-

Surface Modification & Adhesion Promotion: It is widely used to modify the surface of inorganic materials like glass, silica, and metal oxides to improve adhesion to organic polymers, create surfaces with specific wettability, or immobilize other molecules.[10]

-

Materials Science: The pyridine moiety serves as a building block for advanced materials.[11] It can be used to create hybrid organic-inorganic materials, functionalize nanoparticles, and develop materials for electronics and sensors.[12]

-

Catalysis: By immobilizing the molecule on a solid support, the pyridine group can act as a ligand to chelate metal catalysts. This creates a heterogeneous catalyst that is easily recoverable and reusable, combining the benefits of homogeneous and heterogeneous catalysis.

Safety and Handling

This compound requires careful handling due to its reactivity and potential hazards.

-

Hazards: It is irritating to the eyes, respiratory system, and skin.[7] As with all alkoxysilanes, it is moisture-sensitive and will slowly hydrolyze upon exposure to air, releasing methanol.

-

Handling: Always handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

-

Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon). Keep away from moisture, heat, and sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of 2-(2-Pyridylethyl)trimethoxysilane. Chem Catalyst Pro. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. (n.d.). 2-(2-pyridylethyl)trimethoxysilane. [Link]

-

Royal Society of Chemistry. (2009). Electronic Supplementary Information for Dalton Transactions. [Link]

-

MDPI. (2023). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). Process and mechanism of surface modification of silica with silane coupling agent APTS. [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

ResearchGate. (n.d.). ATR FT-IR spectra of pyridine linkers and Pt(II) complexes bound to.... [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: 3-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE. [Link]

-

Journal of Non-Crystalline Solids. (1988). Hydrolysis and condensation of silicates: effects on structure. [Link]

-

ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]

-

ResearchGate. (n.d.). The Surface Modification of Silica with Vinyltriethoxysilane. [Link]

-

Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. [Link]

-

Semantic Scholar. (2002). Surface modification of silica particles with organoalkoxysilanes through two-step (acid-base) process in aqueous solution. [Link]

-

Chem Catalyst Pro. (n.d.). The Expanding Role of Pyridine Derivatives in Material Science Innovations. [Link]

-

Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

National Institutes of Health. (2023). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. [Link]

-

ResearchGate. (n.d.). Comparison of FTIR spectra for pyridine adsorption at 300 °C between supports and catalyst. [Link]

-

MDPI. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]

-

Organic Letters. (2015). Triethoxysilane as a Selective Reagent in Platinum-Catalyzed Hydrosilylation Reactions. [Link]

-

Royal Society of Chemistry. (n.d.). Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. allengroup.wayne.edu [allengroup.wayne.edu]

- 11. researchgate.net [researchgate.net]

- 12. application.wiley-vch.de [application.wiley-vch.de]

Synthesis pathway for 2-(Trimethoxysilylethyl)pyridine

An In-depth Technical Guide to the Synthesis of 2-(Trimethoxysilylethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the predominant synthesis pathway for this compound, a versatile bifunctional organosilane. The document is intended for researchers, chemists, and process development professionals. It delves into the mechanistic underpinnings of the platinum-catalyzed hydrosilylation of 2-vinylpyridine, offers a detailed experimental protocol, and discusses critical aspects of reaction optimization, purification, and product characterization. By grounding the discussion in established chemical principles and citing authoritative literature, this guide aims to serve as a trusted resource for the successful laboratory-scale synthesis of this important chemical intermediate.

Introduction: The Utility of a Bifunctional Silane

This compound, with the chemical formula C₁₀H₁₇NO₃Si, is an organosilane of significant interest due to its unique molecular architecture.[1][2] It combines a pyridine ring, which can act as a Lewis base or a ligand for metal coordination, with a trimethoxysilyl group.[1] This silyl moiety is reactive towards hydrolysis and condensation, allowing it to form stable siloxane bonds (-Si-O-Si-) and covalently bond to inorganic substrates like glass, silica, and metal oxides.[1] This dual functionality makes it a valuable coupling agent, adhesion promoter, and surface modifier in a wide array of applications, from materials science to the functionalization of microparticles.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27326-65-4 | [2][4] |

| Molecular Formula | C₁₀H₁₇NO₃Si | [1][2] |

| Molecular Weight | 227.33 g/mol | [1][2] |

| Appearance | Straw to Amber Liquid | [3] |

| Boiling Point | ~105 °C @ 0.3 mmHg | [1] |

| Density | ~1.06 g/cm³ | [1] |

The Primary Synthesis Pathway: Platinum-Catalyzed Hydrosilylation

The most efficient and atom-economical method for synthesizing this compound is the catalytic hydrosilylation of 2-vinylpyridine with trimethoxysilane.[5] This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group.[5]

Reaction Principle and Mechanism

Hydrosilylation is one of the most significant applications of homogeneous catalysis, particularly with platinum-based catalysts.[5] The reaction is typically catalyzed by platinum(0) complexes, which exhibit high activity at low concentrations.[6][7] The most widely accepted mechanism for this transformation is the Chalk-Harrod mechanism .[5][6]

The catalytic cycle can be summarized in four key steps:

-

Oxidative Addition: The hydrosilane (trimethoxysilane) oxidatively adds to the platinum(0) catalyst center, forming a platinum(II) intermediate with both hydride (Pt-H) and silyl (Pt-Si) ligands.[5][6]

-

Olefin Coordination: The alkene (2-vinylpyridine) coordinates to the platinum(II) complex.[6]

-

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This step is often the rate-limiting step of the reaction and dictates the regioselectivity.[8] For terminal alkenes like 2-vinylpyridine, the insertion typically occurs in an anti-Markovnikov fashion, placing the silicon atom at the terminal carbon of the former double bond.[5]

-

Reductive Elimination: The final product, this compound, is reductively eliminated from the platinum center, regenerating the active platinum(0) catalyst to continue the cycle.[6]

Caption: The Chalk-Harrod Mechanism for Hydrosilylation.

Reagents and Catalysts

-

2-Vinylpyridine: This starting material is prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[9] Therefore, it is crucial to use it fresh or distilled and to control the reaction temperature carefully.

-

Trimethoxysilane: The source of the silyl group. It is moisture-sensitive and should be handled under an inert atmosphere.

-

Catalyst: While several transition metal complexes can catalyze hydrosilylation, platinum-based systems are the most effective and widely used in industry.[6][10]

-

Karstedt's Catalyst: This is a highly active, soluble Pt(0) complex derived from divinyltetramethyldisiloxane.[11] It is favored for its high activity at low temperatures and concentrations (typically 30-100 ppm), allowing for rapid and efficient reactions.[11][12][13]

-

Speier's Catalyst (H₂PtCl₆): Another classic and effective catalyst, though sometimes requiring higher temperatures than Karstedt's catalyst.[5]

-

Potential Side Reactions

While highly efficient, platinum-catalyzed hydrosilylation can be accompanied by side reactions, including isomerization of the alkene, dehydrogenative silylation, and oligomerization.[6] For vinylpyridines, polymerization of the starting material is a significant concern that must be mitigated through careful control of reaction conditions.[9]

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis of this compound.

Safety Precaution: This procedure involves flammable, moisture-sensitive, and potentially toxic reagents. All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[4]

Materials and Equipment

Table 2: Bill of Materials for Synthesis

| Reagent / Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Vinylpyridine | 105.14 | 10.51 g | 0.10 | Freshly distilled recommended |

| Trimethoxysilane | 122.22 | 13.44 g (14.9 mL) | 0.11 | Use a 1.1 molar equivalent |

| Karstedt's Catalyst | ~949.4 | ~100 µL | ~10 ppm Pt | (2% Pt solution in xylene) |

| Toluene | - | 50 mL | - | Anhydrous |

| Equipment | ||||

| Three-neck round-bottom flask (250 mL), reflux condenser, dropping funnel, magnetic stirrer, heating mantle, inert gas line (Nitrogen or Argon), distillation apparatus. |

Synthesis Workflow

Caption: General Synthesis Workflow.

Step-by-Step Procedure

-

Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture. Purge the entire system with a slow stream of dry nitrogen or argon.

-

Charging Reagents: Under the inert atmosphere, charge the flask with 2-vinylpyridine (10.51 g, 0.10 mol) and anhydrous toluene (50 mL).

-

Catalyst Addition: Add Karstedt's catalyst solution (~100 µL) to the stirred mixture. The amount corresponds to approximately 10 ppm of platinum relative to the reactants.

-

Initiating Reaction: Gently heat the mixture to 60-70 °C using a heating mantle.

-

Substrate Addition: Once the reaction temperature is stable, add trimethoxysilane (13.44 g, 0.11 mol) dropwise from the addition funnel over a period of 30-60 minutes. A slight exotherm may be observed; control the addition rate to maintain the temperature below 80 °C to prevent polymerization of the vinylpyridine.

-

Reaction: After the addition is complete, maintain the reaction mixture at 70 °C with stirring for 2 to 4 hours.

-

Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) by observing the disappearance of the 2-vinylpyridine spot.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation. The desired product, this compound, typically distills at around 105 °C under a pressure of 0.3 mmHg.[1] This step is crucial for removing any unreacted starting materials, catalyst residues, and potential oligomeric byproducts.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the pyridine ring protons (typically in the 7.0-8.5 ppm range), the two methylene groups of the ethyl bridge (two distinct signals, often triplets, between 0.5-3.0 ppm), and the methoxy protons on the silicon atom (a sharp singlet around 3.5 ppm).[14][15]

-

¹³C NMR: Will confirm the number of unique carbon environments in the molecule.[16]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Alternative Synthesis Routes

While hydrosilylation is the dominant method, other pathways exist, though they are often less direct or atom-economical. One such alternative involves the coupling of a pre-formed pyridylethyl halide with a silicon precursor that has a nucleophilic site.[1] Another route could involve the lithiation of a bromine-substituted pyridine followed by reaction with an appropriate silane.[9] These methods are generally more suited for specialized applications or when the specific precursors are more readily available than 2-vinylpyridine.

Conclusion

The platinum-catalyzed hydrosilylation of 2-vinylpyridine with trimethoxysilane stands as the most practical and efficient method for the synthesis of this compound. A thorough understanding of the Chalk-Harrod mechanism, careful control of reaction conditions to mitigate side reactions like polymerization, and rigorous purification are paramount to achieving a high yield of the pure product. This guide provides the foundational knowledge and a detailed protocol to enable researchers to successfully synthesize this valuable bifunctional organosilane for a multitude of applications in materials and chemical sciences.

References

-

Lukin, R. Y., Kuchkaev, A. M., Sukhov, A. V., Bekmukhamedov, G. E., & Yakhvarov, D. G. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers (Basel), 12(10), 2174. [Link][6][7]

-

Picha, F., et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis. [Link][8]

-

ResearchGate. (n.d.). The common scheme of the platinum-catalyzed hydrosilylation reaction. [Link]

-

PubMed. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]

-

ChemBK. (2024). 2-(2-pyridylethyl)trimethoxysilane. [Link][4]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 2-(2-Pyridylethyl)trimethoxysilane. [Link][1]

-

Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones). [Link][13]

-

ACS Publications. (2017). Pyridine Donors as Highly E Stereoselective Alkyne Hydrosilylation Catalysts. Organometallics. [Link]

-

ACS Publications. (2024). Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts. ACS Catalysis. [Link]

-

ResearchGate. (n.d.). Platinum catalysts for hydrosilylation reactions. [Link][10]

-

White Rose eTheses Online. (n.d.). Photoactivated Hydrosilylation of Alkenes using Platinum(II) Salicylaldimine Phenylpyridine Complexes. [Link]

-

ResearchGate. (2015). What is the best way to get an alkoxysilane containing pyridine ring? [Link][9]

-

LookChem. (n.d.). Purification of Pyridine. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

Der Pharma Chemica. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link][15]

- Google Patents. (n.d.). Preparation method for 2,4,6-trimethyl pyridine.

-

MDPI. (2023). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. [Link]

-

National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

-

RSC Publishing. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

-

YouTube. (2021). Retrosynthesis Tutorial: A Complete Guide to Synthesis Route Planning. [Link]

-

ResearchGate. (n.d.). ATR FT-IR spectra of pyridine linkers and Pt(II) complexes bound to... [Link][17]

-

PubMed. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). [Link][18]

- Google Patents. (n.d.).

-

SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine - Optional[13C NMR] - Chemical Shifts. [Link][16]

- Google Patents. (n.d.).

-

ResearchGate. (2025). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl) pyridine. [Link]

- Google Patents. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H17NO3Si | CID 2760506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-PYRIDYLETHYL)TRIMETHOXYSILANE | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Karstedt's catalyst - Wikipedia [en.wikipedia.org]

- 12. Karstedt catalysts | Johnson Matthey [matthey.com]

- 13. Catalysts for the Hydrosilylation of Silicones [heraeus-precious-metals.com]

- 14. 2-(Trimethylsilyl)pyridine(13737-04-7) 1H NMR spectrum [chemicalbook.com]

- 15. m.youtube.com [m.youtube.com]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. jocpr.com [jocpr.com]

2-(Trimethoxysilylethyl)pyridine CAS number 27326-65-4

An In-Depth Technical Guide to 2-(Trimethoxysilylethyl)pyridine (CAS: 27326-65-4)

Introduction: A Molecule of Duality and Purpose

In the landscape of materials science and surface chemistry, molecules that offer dual functionality are invaluable tools for innovation. This compound, registered under CAS number 27326-65-4, stands out as a premier example of such a molecule.[1] It elegantly combines the robust inorganic reactivity of a trimethoxysilane group with the versatile coordination chemistry and aromatic nature of a pyridine ring.[1][2] This unique structural arrangement makes it a powerful coupling agent, surface modifier, and a fundamental building block for advanced materials.[2][3]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of properties to explore the core chemistry, mechanistic principles, and field-proven applications of this compound, providing the causal insights necessary for its effective and innovative use.

Core Chemical & Physical Characteristics

A foundational understanding begins with the compound's fundamental properties. These quantitative data points are critical for experimental design, reaction modeling, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 27326-65-4 | [2][4] |

| Molecular Formula | C10H17NO3Si | [1][4][5] |

| Molecular Weight | 227.33 g/mol | [1][4][6] |

| IUPAC Name | trimethoxy(2-pyridin-2-ylethyl)silane | [4] |

| Appearance | Colorless to pale yellow/straw amber liquid | [2][6] |

| Boiling Point | ~103-105 °C at reduced pressure (0.3 mmHg) | [1][7][8] |

| Density | ~1.06 g/cm³ | [1][8] |

| Refractive Index | ~1.4755 | [1][8] |

| SMILES | CO(OC)OC | [4][9] |

| InChIKey | XVZMLSWFBPLMEA-UHFFFAOYSA-N | [4][9] |

The Chemistry of Dual Functionality: Mechanism of Action

The utility of this compound is rooted in the distinct yet cooperative reactivity of its two primary functional moieties.

The Trimethoxysilane Moiety: The Inorganic Anchor

The trimethoxysilane group, -Si(OCH₃)₃, is the molecule's reactive anchor to inorganic substrates. Its mechanism proceeds through a well-established two-step process: hydrolysis and condensation.[1]

-

Hydrolysis: In the presence of moisture, the three methoxy groups (-OCH₃) are susceptible to hydrolysis, cleaving the Si-O bonds to form highly reactive silanol groups (Si-OH).[1][3] This reaction can be catalyzed by acid or base.[3][10]

-

Condensation: These silanol groups are unstable and readily condense with other silanols or with hydroxyl groups present on the surface of inorganic substrates (like glass, silica, or metal oxides). This condensation reaction forms stable, covalent siloxane bonds (Si-O-Si or Si-O-Substrate), creating a durable, cross-linked network at the interface.[1][3][11]

This ability to form a robust, covalently bonded layer is the cornerstone of its function as a coupling agent and adhesion promoter.[3]

Caption: Hydrolysis and condensation of the trimethoxysilane group.

The Pyridine Ring: The Organic Interface

The 2-pyridylethyl group provides the molecule's organic-facing functionality and its unique chemical personality. The nitrogen atom within the aromatic pyridine ring can act as a Lewis base, enabling it to coordinate with metal ions.[1] This property is particularly useful for applications in catalysis or for sequestering metal species onto a surface. Furthermore, the pyridine ring can engage in various organic reactions and provides compatibility with numerous polymer matrices, completing the bridge between the inorganic and organic realms.[1][3]

Synthesis Pathway

While specific industrial synthesis routes are often proprietary, a common laboratory-scale approach involves the reaction of a pyridine-containing molecule with a silicon-containing precursor.[1] For instance, one general method involves reacting 2-bromoethyltrimethoxysilane with pyridine in the presence of a base.[5] This nucleophilic substitution reaction replaces the bromo group with the pyridyl group to yield the final product.

Key Applications in Research and Development

The dual-action nature of this compound has led to its adoption across a wide range of scientific applications.

Adhesion Promotion and Coupling

This is the primary application. The molecule acts as a molecular bridge between an inorganic substrate (e.g., glass fibers, metal fillers) and an organic polymer matrix.[2][3] By forming strong covalent bonds with the inorganic surface and entangling with or reacting into the polymer matrix, it dramatically improves interfacial adhesion.[3] This translates to composite materials with enhanced mechanical properties, such as tensile strength, and improved resistance to moisture and chemical attack at the interface.[3][11]

Caption: Role as a coupling agent between inorganic and organic materials.

Surface Modification & Nanoparticle Functionalization

The molecule is widely used to tailor the surface properties of materials.[2][12] By forming a self-assembled monolayer (SAM) or a thin film on a surface, it can alter characteristics like wettability, surface energy, and chemical reactivity.[13][14][15]

In nanotechnology, it is used to functionalize nanoparticles.[16] The pyridine group can act as a stabilizing agent, preventing aggregation of the nanoparticles in solution.[17] More importantly, it provides a reactive handle on the nanoparticle surface that can be used for further chemical conjugation, such as attaching targeting ligands, drugs, or fluorescent dyes for biomedical applications.[16][18]

Component in Functional Materials

The pyridine moiety's ability to coordinate with metals makes this silane a candidate for creating surfaces that can immobilize catalysts or selectively bind metal ions from a solution.[1] Furthermore, polymers incorporating this molecule can exhibit pH-responsive behavior due to the basicity of the pyridine nitrogen, making them suitable for smart materials and controlled-release systems.[14]

Exemplary Experimental Protocol: Surface Modification of Silicon Wafers

This protocol provides a trusted, self-validating workflow for creating a functionalized surface using this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To form a stable, pyridine-terminated monolayer on a silicon wafer surface.

Materials:

-

Silicon wafers with a native oxide layer

-

This compound (CAS 27326-65-4)

-

Anhydrous Toluene (or other suitable anhydrous solvent)

-

Sulfuric Acid (H₂SO₄), 98%

-

Hydrogen Peroxide (H₂O₂), 30%

-

High-purity deionized (DI) water

-

Nitrogen gas (high purity)

Methodology:

-

Substrate Cleaning (Causality: Surface Activation):

-

Prepare a Piranha solution (Caution: Extremely corrosive and reactive) by slowly adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio in a glass beaker.

-

Immerse the silicon wafers in the Piranha solution for 15 minutes. This step is critical as it removes all organic residues and hydroxylates the surface, creating a high density of Si-OH groups necessary for silane bonding.

-

Rinse the wafers thoroughly with copious amounts of DI water and dry them under a stream of high-purity nitrogen gas.

-

-

Silane Solution Preparation (Causality: Preventing Premature Polymerization):

-

In a glove box or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene. Using an anhydrous solvent is paramount to prevent premature hydrolysis and self-condensation of the silane in the solution, which would otherwise lead to clumping and non-uniform deposition.

-

-

Silanization/Deposition (Causality: Monolayer Formation):

-

Immerse the clean, dry wafers in the silane solution for 2-4 hours at room temperature. During this time, the trimethoxysilane headgroups will attach to the hydroxylated wafer surface.

-

-

Rinsing (Causality: Removing Physisorbed Molecules):

-

Remove the wafers from the solution and rinse them thoroughly with fresh anhydrous toluene. This step removes any excess, non-covalently bonded (physisorbed) silane molecules, ensuring that only a monolayer or thin film remains.

-

-

Curing/Annealing (Causality: Driving Covalent Bond Formation):

-

Place the rinsed wafers in an oven at 110-120 °C for 1 hour. This thermal curing step drives the condensation reaction, forming stable, covalent Si-O-Si bonds between adjacent silane molecules and Si-O-Si bonds with the wafer surface, solidifying the monolayer.

-

-

Final Characterization:

-

The resulting pyridine-functionalized surface can be characterized using techniques such as water contact angle goniometry (to confirm changes in surface energy), X-ray Photoelectron Spectroscopy (XPS) (to verify elemental composition), and Atomic Force Microscopy (AFM) (to assess surface morphology).

-

Safety and Handling

As a reactive chemical, proper handling of this compound is essential.

-

Hazards: It is irritating to the eyes, respiratory system, and skin.[5] Harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and chemical safety goggles or a face shield.[5][19][20]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[19] Avoid breathing vapors or mist.[5][19] Keep away from heat, sparks, and open flames.[19] Ground/bond container and receiving equipment to prevent static discharge.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19][21] The compound is sensitive to moisture; therefore, storage under an inert atmosphere (e.g., nitrogen) is recommended to preserve its reactivity.[1][19] Keep away from strong oxidizing agents, acids, and bases.[19][21]

Conclusion

This compound is more than just a chemical intermediate; it is a sophisticated molecular tool that enables precise control over surface chemistry and material interfaces. Its dual functionality allows it to form robust inorganic bonds while presenting a versatile organic interface, a combination that has proven critical in the development of advanced composites, functionalized nanoparticles, and smart surfaces. By understanding the fundamental mechanisms of its hydrolysis, condensation, and surface interactions, researchers can fully leverage its capabilities to engineer the next generation of high-performance materials.

References

-

2-(2-pyridylethyl)trimethoxysilane. (2024, April 10). ChemBK. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Exploring the Chemical Properties and Synthesis of 2-(2-Pyridylethyl)trimethoxysilane. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Pyridine Standard Operating Procedure. Washington State University. [Link]

-

Silane Coupling Agents. Gelest, Inc. [Link]

-

Organosilane Chemistry: Understanding the Versatility of Trimethoxysilanes in Material Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Silane Coupling Agents Brochure. Gelest, Inc. [Link]

-

MATERIAL SAFETY DATA SHEET - PYRIDINE. Avantor. [Link]

-

SAFETY DATA SHEET - 3-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE. (2015, August 10). Gelest, Inc. [Link]

-

2-(4-PYRIDYLETHYL)TRIETHOXYSILANE. Gelest, Inc. [Link]

-

Ghosh, P., Han, G., De, M., Kim, C. K., & Rotello, V. M. (2008). Nanoparticles: functionalization and multifunctional applications in biomedical sciences. Journal of the American Chemical Society, 130(24), 7518-7525. [Link]

-

Mout, R., Moyano, D. F., Rana, S., & Rotello, V. M. (2012). Surface functionalization of nanoparticles for nanomedicine. Chemical Society Reviews, 41(7), 2539-2544. [Link]

-

van den Beucken, J. J., Vos, M. R., Thüne, P. C., Hayeck, A., van der Meer, W. J., Sommerdijk, N. A., & Jansen, J. A. (2014). Chemical modifications of silicon surfaces for the generation of a tunable surface isoelectric point. Langmuir, 30(9), 2435-2443. [Link]

-

Surface functionalization of the Zn 0 nanoparticles. ResearchGate. [Link]

-

Saleh, B. D., Hazaa, A. H., & Abdullwahhab, G. H. (2024). Synthesis and Characterization of Some Nanoparticle Decorated with a Pyridine Ring and Containing Schiff Bases. NanoWorld Journal, 10(1). [Link]

-

Surface Modification of Ultra-High-Molecular-Weight Polyethylene and Applications: A Review. MDPI. [Link]

-

Lee, C. Y., Wang, T. Y., & Liu, Y. L. (2008). Surface modification of ZnO using triethoxysilane-based molecules. Applied Surface Science, 255(5), 2842-2846. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 27326-65-4: 2-(2-pyridylethyl)trimethoxysilane [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C10H17NO3Si | CID 2760506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2-(2-PYRIDYLETHYL)TRIMETHOXYSILANE | CymitQuimica [cymitquimica.com]

- 7. 2-(2-(Trimethoxysilyl)ethyl)pyridine , 97% , 27326-65-4 - CookeChem [cookechem.com]

- 8. gelest.com [gelest.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. echemi.com [echemi.com]

- 11. thenanoholdings.com [thenanoholdings.com]

- 12. mdpi.com [mdpi.com]

- 13. 2-(4-PYRIDYLETHYL)TRIETHOXYSILANE - Gelest, Inc. [gelest.com]

- 14. Chemical modifications of silicon surfaces for the generation of a tunable surface isoelectric point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Surface modification of ZnO using triethoxysilane-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nanoparticles: functionalization and multifunctional applications in biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. fishersci.com [fishersci.com]

- 20. gelest.com [gelest.com]

- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Hydrolysis mechanism of 2-(Trimethoxysilylethyl)pyridine

An In-depth Technical Guide to the Hydrolysis Mechanism of 2-(Trimethoxysilylethyl)pyridine

Authored by: Gemini, Senior Application Scientist

Abstract

Organofunctional alkoxysilanes are pivotal in materials science, serving as coupling agents, adhesion promoters, and crosslinkers. Their efficacy is intrinsically linked to the hydrolysis of alkoxy groups to form reactive silanols. This guide provides a detailed examination of the hydrolysis mechanism of this compound, a molecule of significant interest due to its unique intramolecular catalytic pathway. We will explore the fundamental principles of alkoxysilane hydrolysis, elucidate the specific role of the pyridyl nitrogen in accelerating this reaction, and present methodologies for its empirical study. This document is intended for researchers, scientists, and drug development professionals who utilize silane chemistry for surface modification, nanoparticle functionalization, and advanced material synthesis.

Introduction to Alkoxysilane Hydrolysis

The conversion of alkoxysilanes to silanols is the foundational step for most of their applications. This process involves the nucleophilic substitution of alkoxy groups (-OR) with hydroxyl groups (-OH) from water. The overall reaction can be summarized in four stages:

-

Hydrolysis: The Si-OR bonds are sequentially replaced by Si-OH bonds.

-

Condensation: Silanol groups react with each other to form siloxane (Si-O-Si) bonds and water.

-

Oligomerization: Continued condensation leads to the formation of soluble oligomers.

-

Surface Interaction: These oligomers and silanols hydrogen-bond with hydroxyl groups on a substrate, and upon curing, form covalent Si-O-Substrate bonds.[1]

The rates of hydrolysis and condensation are highly dependent on several factors, most notably pH.[2][3] Generally, the hydrolysis rate is minimized near a neutral pH of 7 and is catalyzed by both acids and bases.[4]

The Unique Structure of this compound

This compound, hereafter referred to as TMSEP, possesses a trimethoxysilyl group attached to a pyridine ring via an ethyl linker. This specific architecture is crucial. The ethyl linker positions the nucleophilic nitrogen atom of the pyridine ring in close proximity to the electrophilic silicon center, enabling a distinct mechanistic pathway not available to silanes lacking such a feature.

// Define nodes for the molecule Si [label="Si", pos="0,0!"]; O1 [label="O", pos="-0.7,-0.7!"]; Me1 [label="CH₃", pos="-1.4,-1.4!"]; O2 [label="O", pos="0.7,-0.7!"]; Me2 [label="CH₃", pos="1.4,-1.4!"]; O3 [label="O", pos="0,-1.2!"]; Me3 [label="CH₃", pos="0,-2.0!"]; C1 [label="CH₂", pos="0,1!"]; C2 [label="CH₂", pos="0,2!"];

// Pyridine Ring N [label="N", pos="0,3!"]; C3 [label="", shape=point, pos="-0.8,3.5!"]; C4 [label="", shape=point, pos="-0.8,4.5!"]; C5 [label="", shape=point, pos="0,5!"]; C6 [label="", shape=point, pos="0.8,4.5!"]; C7 [label="", shape=point, pos="0.8,3.5!"];

// Draw bonds Si -- O1; O1 -- Me1; Si -- O2; O2 -- Me2; Si -- O3; O3 -- Me3; Si -- C1; C1 -- C2; C2 -- N;

// Draw pyridine ring bonds N -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- N;

// Add lone pair on Nitrogen lp [label=":", shape=plaintext, pos="-0.3, 2.9!"]; } ends_dot Caption: Structure of this compound (TMSEP).

The Mechanism of Intramolecular Catalysis

Unlike simple alkylsilanes that rely on external catalysts (H⁺ or OH⁻), TMSEP can undergo autocatalysis. This phenomenon is well-documented for aminosilanes, where a primary or secondary amine in the γ-position (a three-carbon linker) can catalyze hydrolysis via a stable five-membered cyclic intermediate.[5][6] The nitrogen atom in TMSEP is also positioned to form a five-membered ring with the silicon atom, strongly suggesting a similar intramolecular catalytic mechanism.

The proposed mechanism proceeds as follows:

-

Intramolecular Coordination: The lone pair of electrons on the pyridine nitrogen atom performs a nucleophilic attack on the adjacent silicon atom. This forms a transient, pentacoordinate silicon intermediate. This coordination polarizes the Si-OR bond, making the methoxy group a better leaving group.

-

Nucleophilic Attack by Water: A water molecule then attacks the hypervalent silicon center.

-

Proton Transfer and Elimination: A proton is transferred from the attacking water molecule to one of the methoxy groups, which is then eliminated as methanol. The Si-N coordination bond breaks, regenerating the pyridyl group and leaving a silanol.

This intramolecular pathway significantly lowers the activation energy for hydrolysis compared to the uncatalyzed reaction, leading to an accelerated rate, particularly under near-neutral pH conditions where external catalysis is minimal.

// Colors let blue = "#4285F4"; let red = "#EA4335"; let green = "#34A853"; let text_color = "#202124";

// Structures as HTML-like labels

start_node [label=<

TMSEP

TMSEP

intermediate_node [label=<

Pentacoordinate Intermediate

Pentacoordinate Intermediate

final_node [label=<

Hydrolyzed Product + Methanol

Hydrolyzed Product + Methanol

// Edges with labels start_node -> intermediate_node [label="1. Intramolecular\nCoordination", fontcolor=text_color, color=blue]; intermediate_node -> final_node [label=<2. H₂O Attack3. Elimination>, fontcolor=text_color, color=red]; } ends_dot Caption: Proposed intramolecular hydrolysis mechanism for TMSEP.

Factors Influencing Hydrolysis Kinetics

While intramolecular catalysis is a dominant feature, the overall hydrolysis rate is still governed by conventional experimental parameters. Understanding these factors is critical for controlling the reaction for specific applications.

| Factor | Effect on Hydrolysis Rate | Causality & Field-Proven Insights |

| pH | Minimum near pH 7; increases in acidic or basic conditions. | Acid catalysis involves protonation of the alkoxy group, making it a better leaving group.[4] Base catalysis proceeds via direct nucleophilic attack of OH⁻ on the silicon atom.[4] The intramolecular catalysis of TMSEP is expected to be most prominent in the pH 4-8 range, where external catalysis is less dominant. |

| Water Concentration | Increases with higher water concentration. | Water is a reactant. The reaction often follows pseudo-first-order kinetics with respect to the silane when water is in large excess.[7][8] |

| Solvent | Polar, protic solvents (e.g., alcohols, water) facilitate hydrolysis. | Solvents capable of hydrogen bonding can stabilize the transition state. The choice of solvent can also influence the solubility of the silane and its hydrolysis products.[9] |

| Temperature | Increases with temperature. | As with most chemical reactions, higher temperatures provide the necessary activation energy, accelerating both hydrolysis and subsequent condensation.[8] |

| Steric Hindrance | Slower for bulkier alkoxy groups (e.g., ethoxy vs. methoxy). | The rate of hydrolysis for methoxysilanes is generally faster than for ethoxysilanes due to reduced steric hindrance at the silicon center.[10] The small hydrogen substituent in HSi(OEt)₃ leads to extremely fast reaction compared to alkyl-substituted silanes.[11] |

Experimental Protocol: Monitoring Hydrolysis by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the kinetics of silane hydrolysis in real-time.[7][12][13] The protocol below provides a self-validating system for quantifying the conversion of TMSEP.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of the first methoxy group of TMSEP.

Materials:

-

This compound (TMSEP)

-

Deuterated water (D₂O)

-

Deuterated solvent (e.g., Acetonitrile-d₃ or Acetone-d₆)

-

NMR tubes, micropipettes, and standard laboratory glassware.

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a stock solution of TMSEP in the deuterated organic solvent (e.g., 100 mM).

-

Prepare the hydrolysis medium by mixing the deuterated solvent and D₂O in a desired ratio (e.g., 80:20 v/v). If pH control is needed, small amounts of DCl or NaOD can be added.

-

-

Initiation of Reaction:

-

Equilibrate the hydrolysis medium in the NMR spectrometer to the desired temperature (e.g., 25 °C).

-

In a separate vial, add a known volume of the TMSEP stock solution to the hydrolysis medium to achieve the final desired concentration (e.g., 10 mM).

-

Quickly mix and transfer the solution to an NMR tube. The time of mixing is considered t=0.

-

-

NMR Data Acquisition:

-

Immediately insert the NMR tube into the spectrometer.

-

Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).

-

Key signals to monitor are:

-

The singlet corresponding to the methoxy protons (-OCH₃) on the intact silane (approx. 3.6 ppm).

-

The singlet corresponding to the methyl protons of the released methanol (CH₃OH) (approx. 3.3-3.4 ppm).

-

-

-

Data Analysis:

-

For each spectrum, integrate the area of the TMSEP methoxy peak (A_Si-OCH₃) and the methanol methyl peak (A_CH₃OH).

-

The extent of hydrolysis of the first methoxy group, α(t), at time t can be calculated as: α(t) = A_CH₃OH / (A_CH₃OH + A_Si-OCH₃)

-

Plot ln(1 - α(t)) versus time (t). For a pseudo-first-order reaction, this plot should yield a straight line.

-

The slope of this line is equal to the negative of the apparent rate constant, -k_obs.

-

// Define nodes prep [label="1. Prepare Solutions\n(TMSEP in Solvent-d, D₂O)"]; init [label="2. Initiate Reaction\nMix TMSEP and D₂O at t=0"]; acq [label="3. Acquire ¹H NMR Spectra\nCollect data at timed intervals"]; proc [label="4. Process Data\nIntegrate -OCH₃ and CH₃OH peaks"]; plot [label="5. Kinetic Analysis\nPlot ln(1-α) vs. time"]; result [label="Result: Rate Constant (k)\nSlope = -k", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Define edges prep -> init; init -> acq; acq -> proc; proc -> plot; plot -> result; } ends_dot Caption: Experimental workflow for NMR-based kinetic analysis.

Conclusion

The hydrolysis of this compound is a sophisticated process governed by a unique intramolecular catalytic mechanism. The strategic placement of the pyridine nitrogen facilitates the formation of a pentacoordinate silicon intermediate, accelerating the hydrolysis of the methoxy groups, especially under near-neutral conditions. This autocatalytic behavior distinguishes TMSEP from many other organosilanes and provides a valuable tool for applications requiring rapid silanol formation without aggressive external catalysts. By understanding and controlling the factors that influence this mechanism, researchers can precisely tailor surface chemistries for advanced applications in drug delivery, diagnostics, and materials science.

References

- AFINITICA. (2003, June 12).

- Al-Oweini, R., & El-Rassy, H. (n.d.).

- Brinker, C. J. (n.d.).

- Matejka, L., & Dukh, O. (2007). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Langmuir.

- Brochier Salon, M.-C., & Belgacem, M. N. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.

- PubChem. (n.d.). This compound.

- Gualandris, V., Babonneau, F., Janicke, M. T., & Chmelka, B. F. (n.d.). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering.

- Armelin, E., et al. (2012). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Journal of Adhesion Science and Technology.

- Hoh, S., et al. (2011). How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. PMC.

- Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work?

- Request PDF. (n.d.). Adsorption of silane onto cellulose fibers. II.

- Nishiyama, N., et al. (1991). Hydrolysis, Adsorption, and Dynamics of Silane Coupling Agents on Silica Surfaces.

- Rankin, S. E., & Sefcik, J. (1999). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane.

- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.

- Fadeev, A. Y., & McCarthy, T. J. (2000).

Sources

- 1. gelest.com [gelest.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Hydrolysis, Adsorption, and Dynamics of Silane Coupling Agents on Sili" by Frank D. Blum, Wiriya Meesiri et al. [scholarsmine.mst.edu]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gelest.com [gelest.com]

- 11. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 12. afinitica.com [afinitica.com]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic data of 2-(Trimethoxysilylethyl)pyridine

An In-depth Technical Guide to the Spectroscopic Data of 2-(Trimethoxysilylethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound, a bifunctional organosilane of significant interest in materials science and surface chemistry. As a molecule featuring both a pyridine ring for coordination and a trimethoxysilyl group for covalent attachment to hydroxylated surfaces, its unambiguous identification and purity assessment are paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just spectral data, but also the underlying principles, experimental workflows, and detailed interpretation. The approach herein is to provide a predictive analysis based on established spectroscopic principles and data from analogous structures, serving as a robust framework for the characterization of this and similar organosilanes.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₇NO₃Si, is an organosilane coupling agent.[1] Its structure is characterized by a pyridine head group connected via an ethyl linker to a silicon atom, which is, in turn, bonded to three methoxy groups. This unique architecture allows it to act as a molecular bridge, binding organic and inorganic materials. The trimethoxysilyl group can undergo hydrolysis and condensation to form stable siloxane bonds (-Si-O-Si-) with inorganic substrates like glass, silica, and metal oxides. Simultaneously, the pyridine ring offers a site for metal coordination, hydrogen bonding, or other interactions within an organic matrix.

Understanding the spectroscopic signature of this molecule is crucial for verifying its synthesis, assessing its purity, and studying its interactions with surfaces and other molecules. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si in this case, we can map the chemical environment of each atom.

General Experimental Protocol: NMR

A robust NMR analysis begins with meticulous sample preparation to ensure high-resolution spectra.

Protocol:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2] Chloroform-d (CDCl₃) is a common choice for non-protic organosilanes.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[2] This prevents signal broadening from suspended solids.

-

Transfer: Transfer the clear solution into a high-quality, clean, and unscratched 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

¹H NMR: Acquire with a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.

-

¹³C NMR: Use proton decoupling (e.g., broadband decoupling) to simplify the spectrum. A 30-45 degree pulse angle with a 2-second relaxation delay is standard. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

²⁹Si NMR: This nucleus has low sensitivity and a negative gyromagnetic ratio.[3] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT are often employed to enhance sensitivity.[4] A longer relaxation delay (e.g., 10-30 seconds) is necessary.

-

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) | Rationale |

| ~8.5 | Doublet (d) | 1H | H-6 (Pyridine) | The proton adjacent to the nitrogen atom is the most deshielded due to the inductive effect and lone pair influence of nitrogen. |

| ~7.6 | Triplet of doublets (td) | 1H | H-4 (Pyridine) | deshielded due to the aromatic ring current, with coupling to H-3, H-5, and a smaller coupling to H-6. |

| ~7.1-7.2 | Multiplet (m) | 2H | H-3, H-5 (Pyridine) | Shielded relative to H-4 and H-6, with complex coupling patterns. |

| ~3.6 | Singlet (s) | 9H | -Si(OCH₃ )₃ | Protons of the methoxy groups are in a similar chemical environment, appearing as a sharp singlet. |

| ~2.9 | Triplet (t) | 2H | Py-CH₂ -CH₂-Si | Methylene group adjacent to the electron-withdrawing pyridine ring, deshielded. |

| ~1.1 | Triplet (t) | 2H | Py-CH₂-CH₂ -Si | Methylene group adjacent to the less electronegative silicon atom, appearing more upfield. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment (Carbon) | Rationale |

| ~160 | C-2 (Pyridine) | Quaternary carbon directly attached to the nitrogen and the ethyl side chain. |

| ~149 | C-6 (Pyridine) | Carbon adjacent to the nitrogen, highly deshielded. |

| ~136 | C-4 (Pyridine) | Aromatic carbon, deshielded by the ring current. |

| ~123 | C-5 (Pyridine) | Shielded relative to C-4 and C-6. |

| ~121 | C-3 (Pyridine) | Shielded relative to C-4 and C-6. |

| ~51 | -Si(OC H₃)₃ | Carbon of the methoxy groups, typical for alkoxysilanes. |

| ~30 | Py-C H₂-CH₂-Si | Carbon adjacent to the pyridine ring. |

| ~15 | Py-CH₂-C H₂-Si | Carbon adjacent to the silicon atom, significantly shielded. |

²⁹Si NMR Spectroscopy: Predicted Data and Interpretation

²⁹Si NMR is highly diagnostic for determining the substitution pattern at the silicon center.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| -40 to -50 | Si (OCH₃)₃ | The chemical shift of ²⁹Si is highly sensitive to the electronegativity of the attached groups. For a trimethoxysilyl group attached to an alkyl chain, this range is typical.[4][5] The single peak confirms the presence of one silicon environment. |

Infrared (IR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules. It is an excellent tool for identifying the presence of specific functional groups.

Caption: Generalized workflow for spectroscopic analysis.

General Experimental Protocol: FTIR

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient and rapid method.

Protocol:

-

Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.[6]

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal surface.

-

Analysis: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[7]

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Predicted Data and Interpretation

| Predicted Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Rationale |

| 3100-3000 | C-H (Aromatic) | Stretching | Characteristic of C-H bonds on the pyridine ring. |

| 2940 & 2840 | C-H (Aliphatic & Methoxy) | Stretching | Asymmetric and symmetric stretching of CH₂ and CH₃ groups.[8] |

| 1600-1580 | C=C, C=N | Ring Stretching | Typical vibrations for the pyridine ring system. |

| 1480-1430 | C-H | Bending | Scissoring and bending modes of the CH₂ groups. |

| 1190, 1080 | Si-O-C | Asymmetric Stretching | Strong, characteristic bands for the trimethoxysilyl group. |

| 820-780 | Si-C | Stretching | Vibration of the silicon-carbon bond. |

| 750-700 | C-H (Aromatic) | Out-of-plane Bending | Bending of C-H bonds on the 2-substituted pyridine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus confirming the molecular weight and offering structural clues.

General Experimental Protocol: MS

Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Data and Interpretation

| Predicted m/z | Assignment | Rationale |

| 227 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound (C₁₀H₁₇NO₃Si). |

| 212 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |

| 196 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 135 | [M - Si(OCH₃)₃]⁺ | Cleavage of the bond between the ethyl chain and the silicon atom, resulting in the [Py-CH₂-CH₂]⁺ fragment. |

| 121 | [Si(OCH₃)₃]⁺ | Fragment corresponding to the trimethoxysilyl cation, a very common and stable fragment in such compounds. |

| 93 | [Py-CH₂]⁺ | Benzylic-type cleavage, resulting in the picolyl cation. |

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, a confident structural confirmation relies on the synthesis of all data.

-

¹H and ¹³C NMR together establish the carbon-hydrogen framework, confirming the presence of the 2-substituted pyridine ring, the ethyl linker, and the methoxy groups. The integration in the ¹H NMR verifies the relative number of protons in each environment.

-

²⁹Si NMR provides unambiguous evidence for the trimethoxysilyl functional group and its linkage to an alkyl chain.

-

FTIR confirms the presence of key functional groups, notably the strong Si-O-C stretches, the pyridine ring vibrations, and the aliphatic C-H bonds, corroborating the NMR data.

-

Mass Spectrometry confirms the molecular weight of the compound through the molecular ion peak. The fragmentation pattern provides further structural validation, showing characteristic losses of methoxy groups and cleavage at the Si-C bond, consistent with the proposed structure.

Together, these techniques provide a self-validating system for the comprehensive characterization of this compound, ensuring its identity and purity for research and application.

References

Sources

- 1. This compound | C10H17NO3Si | CID 2760506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 4. magritek.com [magritek.com]

- 5. unige.ch [unige.ch]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. pstc.org [pstc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-(Trimethoxysilylethyl)pyridine in Organic Solvents

Introduction

2-(Trimethoxysilylethyl)pyridine is a bifunctional organosilane of significant interest in materials science, surface chemistry, and catalysis. Its unique molecular architecture, combining a nucleophilic pyridine ring with a hydrolyzable trimethoxysilyl group, allows it to act as a versatile coupling agent, adhesion promoter, and surface modifier.[1] The efficacy of this compound in various applications is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility in organic solvents a critical prerequisite for successful formulation and application.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document synthesizes information from analogous compounds, fundamental chemical principles, and expert insights to provide a robust predictive framework for researchers, scientists, and drug development professionals. Furthermore, it outlines a systematic experimental approach for the precise determination of its solubility parameters.

Molecular Structure and its Implications for Solubility

To understand the solubility of this compound, it is essential to analyze its constituent parts and their respective contributions to its overall polarity and intermolecular interactions.

Figure 1: Molecular components of this compound.

-

Pyridine Moiety: The pyridine ring is an aromatic heterocycle containing a nitrogen atom. This nitrogen atom imparts polarity to the ring and allows for hydrogen bonding with protic solvents. Pyridine itself is miscible with a wide range of organic solvents, including alcohols, ethers, and chloroform, due to its polar nature.[2] This suggests that the pyridine portion of the molecule will promote solubility in polar organic solvents.

-

Ethyl Linker: The ethyl bridge is a non-polar, flexible hydrocarbon chain that connects the pyridine ring to the silicon atom. This non-polar character will contribute to solubility in less polar solvents.

-

Trimethoxysilyl Moiety: The trimethoxysilyl group is the most reactive part of the molecule. The silicon-oxygen bonds are polarized, contributing to the overall polarity of the molecule. This group is susceptible to hydrolysis in the presence of moisture, which can affect solubility, particularly in protic solvents like alcohols. The hydrolysis products, silanols, can undergo self-condensation to form siloxanes.

The "Like Dissolves Like" Principle

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3][4] It states that substances with similar polarities are more likely to be soluble in one another. Based on its structure, this compound can be classified as a moderately polar molecule. Therefore, it is expected to be most soluble in solvents of similar polarity.

Predicted Solubility Profile

While specific quantitative data is scarce, a qualitative and semi-quantitative solubility profile can be predicted based on the properties of analogous compounds and the chemical nature of this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | High | The pyridine nitrogen and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. However, the trimethoxysilyl group will react with these solvents over time, especially in the presence of water or catalysts, leading to transesterification or hydrolysis and condensation. |

| Polar Aprotic Solvents | Acetone, THF, DMF | High to Moderate | These solvents can engage in dipole-dipole interactions with the polar pyridine and trimethoxysilyl groups. The absence of acidic protons prevents the rapid hydrolysis of the silane moiety. |

| Non-Polar Aromatic Solvents | Toluene, Benzene | Moderate to Low | The aromatic pyridine ring can interact favorably with aromatic solvents through π-π stacking. The non-polar ethyl linker also contributes positively. However, the polar trimethoxysilyl group will limit solubility. |

| Non-Polar Aliphatic Solvents | Hexane, Cyclohexane | Low | The significant polarity of both the pyridine and trimethoxysilyl groups makes favorable interactions with non-polar aliphatic solvents unlikely. |

Experimental Determination of Solubility

Given the lack of definitive public data, experimental determination of solubility is highly recommended for any application requiring precise concentrations. The following is a standardized protocol for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

Experimental Workflow

Figure 2: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 5.00 mL) of the desired anhydrous organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for 24-48 hours. This extended time ensures that the dissolution equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15-20 minutes to pellet the undissolved solute.

-

-

Sample Analysis:

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a known volume of the same solvent in a volumetric flask to bring the concentration within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample by GC or HPLC to determine the concentration of the solute in the saturated solution.

-

-

Calculation:

-

Calculate the solubility in g/100 mL or mol/L using the concentration determined from the analysis and the dilution factor.

-

Factors Influencing Solubility

Temperature

The solubility of solids in liquids generally increases with temperature. For endothermic dissolution processes, an increase in temperature will favor the dissolution of more solute. It is crucial to determine the solubility at the intended application temperature.

Solvent Polarity

As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarity indices will provide a comprehensive understanding of the solubility behavior of this compound.

Presence of Water

Water will react with the trimethoxysilyl group, leading to the formation of silanols and subsequent condensation to oligomers and polymers. This reaction is often catalyzed by acids or bases. The formation of these new species will alter the solubility of the compound and can lead to the formation of precipitates. Therefore, the use of anhydrous solvents is critical for obtaining accurate and reproducible solubility data.

Conclusion

References

-

Reddit. (2015). Pyridine Is miscible with EVERYTHING!? Reddit. [Link]

-

Solubility of Things. (n.d.). Pyridine. Solubility of Things. [Link]

-

Garrido, L., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [Link]

-

ChemBK. (n.d.). DMAP. ChemBK. [Link]

-

Good, J., et al. (n.d.). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. Journal of the American Chemical Society. [Link]

-

YouTube. (2021). 4: Predicting the solubility of organic molecules. [Link]

-